molecular formula C8H11BrClN3O B1420937 N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide hydrochloride CAS No. 1240528-42-0

N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide hydrochloride

Cat. No. B1420937
M. Wt: 280.55 g/mol
InChI Key: NIFYXFTZKJOVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide hydrochloride, also known as BPAH, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPAH is a small molecule that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

Green Synthesis Methods

The compound is utilized in environmentally friendly syntheses of potential analgesic and antipyretic compounds. Innovative green chemistry techniques are employed for the synthesis of certain derivatives, highlighting the role of N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide hydrochloride in the development of new pharmaceutical compounds with reduced environmental impact Reddy, Ramana Reddy, & Dubey, 2014.

Optimization in Drug Synthesis

The compound is involved in the optimization of drug synthesis processes. For example, it plays a role in the kilo-scale synthesis of Nav1.8 sodium channel modulators, where critical steps like permanganate oxidation and Suzuki−Miyaura coupling require substantial optimization. This highlights its importance in improving yield and reproducibility in pharmaceutical manufacturing Fray et al., 2010.

Alkaloid Derivatives Synthesis

It's also used in the synthesis of alkaloid derivatives, where N-(5-Bromopyridyl-2)-2-N′-cytisino-and N′-d-pseudoephedrineoacetamides are synthesized. The products' compositions and structures are confirmed by various spectroscopic methods, indicating its role in the creation of complex organic molecules Kulakov, 2010.

Role in Antitumor Compounds

In cancer research, the compound is a precursor in the synthesis of antitumor agents. It's used to synthesize novel thiophene analogues of chloro-dideazafolic acid, which are tested as inhibitors of tumor cell growth. This demonstrates its potential in developing new cancer treatments Forsch, Wright, & Rosowsky, 2002.

Complexation with Metal Ions

It's also involved in the synthesis of metal complexes. For instance, it forms complexes with copper(II) ions, leading to compounds with potentially interesting properties for applications in biology, medicine, and environmental chemistry Smolentsev, 2017.

properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O.ClH/c1-10-5-8(13)12-7-3-2-6(9)4-11-7;/h2-4,10H,5H2,1H3,(H,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFYXFTZKJOVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=NC=C(C=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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